

1-(4-Methylphenyl)pyrrolidin-2-one CAS number 3063-79-4 properties

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)pyrrolidin-2-one

Cat. No.: B1595999

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An In-depth Technical Guide to **1-(4-Methylphenyl)pyrrolidin-2-one** (CAS 3063-79-4)

Introduction

1-(4-Methylphenyl)pyrrolidin-2-one, also known by its synonym 1-(p-tolyl)pyrrolidin-2-one, is a chemical compound identified by the CAS number 3063-79-4.^{[1][2][3]} Structurally, it is a derivative of pyrrolidin-2-one, a five-membered lactam, featuring a p-tolyl (4-methylphenyl) group attached to the nitrogen atom. This substitution imparts specific physicochemical characteristics and positions the molecule as a valuable intermediate in synthetic organic chemistry. While not extensively studied for its own biological activity, its core structure is present in molecules of significant pharmacological interest, making it a relevant scaffold for the development of novel chemical entities, particularly within the domain of neuroscience. This guide provides a comprehensive overview of its known properties, a detailed spectroscopic profile, a validated synthetic protocol, and a discussion of its potential applications in research and development.

Caption: Molecular structure and key identifiers of the compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research, dictating its solubility, stability, and appropriate handling procedures. **1-(4-Methylphenyl)pyrrolidin-2-one** is typically a beige crystalline solid at ambient temperature, with a melting point in the range of 86-88 °C.^{[1][2]} Its calculated LogP of approximately 2.19

suggests moderate lipophilicity, indicating good solubility in a range of organic solvents and limited solubility in aqueous media.^[1] A summary of its key properties is presented below.

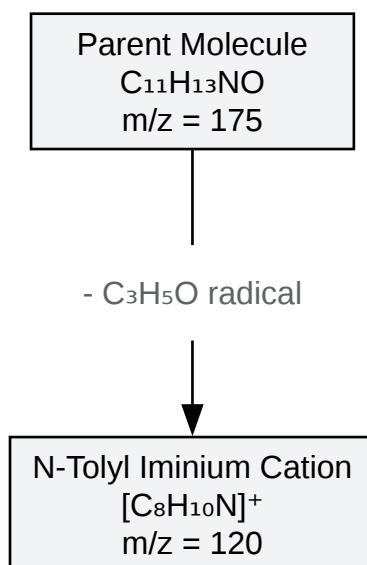
Property	Value	Source(s)
CAS Number	3063-79-4	^[1] ^[2] ^[3]
Molecular Formula	C ₁₁ H ₁₃ NO	^[1] ^[3] ^[4]
Molecular Weight	175.23 g/mol	^[1] ^[3] ^[4]
Appearance	Beige crystalline powder or solid	^[1]
Melting Point	86-88 °C	^[1] ^[2] ^[5]
Boiling Point	386.6 °C at 760 mmHg	^[1]
Density	1.117 g/cm ³	^[1]
Flash Point	191 °C	^[1]
Refractive Index	1.569	^[1]
LogP (calculated)	2.187	^[1]

Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following profile provides the expected data for **1-(4-Methylphenyl)pyrrolidin-2-one**, which is critical for reaction monitoring and final product verification.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 175, corresponding to the molecular weight of the compound.^[3] A prominent fragment ion is observed at m/z 120.^[3] This fragmentation can be rationalized by a McLafferty-type rearrangement or cleavage of the C-N bond adjacent to the carbonyl group, leading to the loss of a C₃H₅O radical and formation of a stable N-tolyl iminium cation.



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Caption: Proposed primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most diagnostic absorption is a strong, sharp peak corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of $1680\text{--}1700\text{ cm}^{-1}$. Other expected signals include C-N stretching vibrations, aromatic C=C stretching bands around $1500\text{--}1600\text{ cm}^{-1}$, and C-H stretching from both the aromatic and aliphatic portions of the molecule. The presence of a KBr wafer spectrum in databases confirms its solid-state characterization.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the precise arrangement of atoms within the molecule.

- 1H NMR: The proton NMR spectrum is expected to be highly informative.
 - Aromatic Protons (4H): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, typically between 7.0 and 7.5 ppm.
 - Pyrrolidinone Protons (6H): The three methylene groups of the lactam ring are diastereotopic and will present as complex multiplets. The CH_2 group adjacent to the

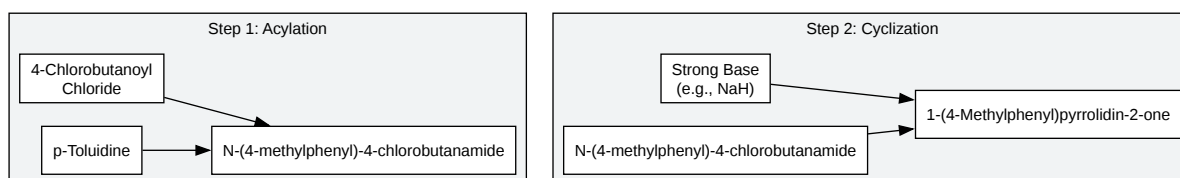
nitrogen (N-CH₂) is expected around 3.6-3.8 ppm, the CH₂ adjacent to the carbonyl (CO-CH₂) around 2.4-2.6 ppm, and the central CH₂ group around 2.0-2.2 ppm.

- Methyl Protons (3H): The tolyl methyl group will appear as a sharp singlet around 2.3 ppm.
- ¹³C NMR: The carbon spectrum will complement the proton data.
 - Carbonyl Carbon (C=O): A signal in the downfield region, approximately 174-176 ppm.
 - Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the nitrogen and one to the methyl group), typically between 125 and 145 ppm.
 - Aliphatic Carbons: Three signals for the lactam ring methylene carbons, expected between 20 and 50 ppm.
 - Methyl Carbon: A single peak around 21 ppm.

Synthesis and Reactivity

Synthetic Approach: N-Arylation via Acylation and Cyclization

While several routes to N-substituted lactams exist, a robust and widely applicable method involves the acylation of the corresponding aniline followed by intramolecular cyclization. This approach offers high yields and utilizes readily available starting materials. The protocol described below is a self-validating system based on established chemical principles for the synthesis of **1-(4-Methylphenyl)pyrrolidin-2-one** from p-toluidine and 4-chlorobutanoyl chloride.



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Caption: Two-step workflow for the synthesis of the title compound.

Experimental Protocol

Objective: To synthesize **1-(4-Methylphenyl)pyrrolidin-2-one**.

Step 1: Synthesis of N-(4-methylphenyl)-4-chlorobutanamide

- **Reagent Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add p-toluidine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 eq) as an acid scavenger.
- **Reaction Initiation:** Cool the solution to 0 °C in an ice bath.
- **Acylation:** Add 4-chlorobutanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the exothermicity of the acylation reaction.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃

solution, and brine. The acid wash removes unreacted p-toluidine and triethylamine, while the base wash removes any residual acid.

- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(4-methylphenyl)-4-chlorobutanamide, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Intramolecular Cyclization to **1-(4-Methylphenyl)pyrrolidin-2-one**

- Reagent Preparation: In a separate flame-dried flask under nitrogen, prepare a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. The choice of a strong base is critical to deprotonate the amide nitrogen, initiating the cyclization.
- Amide Addition: Dissolve the crude N-(4-methylphenyl)-4-chlorobutanamide from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
- Cyclization Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. The elevated temperature facilitates the intramolecular S_N2 reaction, where the amide anion displaces the chloride to form the five-membered ring.
- Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy excess NaH. Extract the product with ethyl acetate (3 x volumes).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford **1-(4-Methylphenyl)pyrrolidin-2-one** as a crystalline solid.

Potential Applications and Research Context

Direct applications and biological studies of **1-(4-Methylphenyl)pyrrolidin-2-one** are not extensively documented in peer-reviewed literature. However, its structural framework is highly

relevant in medicinal chemistry. The N-aryl pyrrolidinone motif is a key feature in various centrally active agents.

A notable example is the structural relationship to compounds like Pyrovalerone and its analogs. These are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.^[6] The core structure of **1-(4-methylphenyl)pyrrolidin-2-one** serves as a foundational scaffold that can be further functionalized to explore structure-activity relationships (SAR) within this class of monoamine reuptake inhibitors. For instance, introducing substituents on the pyrrolidinone ring, as seen in (4S)-4-amino-**1-(4-methylphenyl)pyrrolidin-2-one**, demonstrates the utility of this compound as a versatile starting point for generating chemical libraries aimed at discovering new therapeutics for neurological and psychiatric disorders.^[7] Therefore, its primary value lies in its role as a key building block for drug discovery and development programs.

Safety and Handling

It is imperative for researchers to handle all chemicals with appropriate caution. Based on available data, **1-(4-Methylphenyl)pyrrolidin-2-one** is classified as an irritant.

Hazard Information	Code / Statement	Source(s)
Hazard Class	IRRITANT	^[1] ^[8]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	^[8]
Safety Statements	S24/25: Avoid contact with skin and eyes.	^[1]

Handling Precautions:

- Always use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

- Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
- Crucial Distinction: This compound should not be confused with the common solvent 1-Methyl-2-pyrrolidinone (NMP, CAS 872-50-4), which has a different and more extensively documented toxicological profile.[9][10]

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